Diethyl isocyanomethylphosphonate

Catalog No.
S1896685
CAS No.
41003-94-5
M.F
C6H12NO3P
M. Wt
177.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl isocyanomethylphosphonate

CAS Number

41003-94-5

Product Name

Diethyl isocyanomethylphosphonate

IUPAC Name

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

InChI

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3

InChI Key

ICURVXBGGDVHDT-UHFFFAOYSA-N

SMILES

CCOP(=O)(C[N+]#[C-])OCC

Canonical SMILES

CCOP(=O)(C[N+]#[C-])OCC

The exact mass of the compound Diethyl isocyanomethylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl isocyanomethylphosphonate (DEICP) is a highly versatile, bifunctional organophosphorus liquid reagent (bp 84-87 °C/0.1 mmHg) combining an isocyanide group and a diethyl phosphonate moiety . In industrial and advanced laboratory procurement, it is primarily sourced as a specialized building block for C-C bond formation, multicomponent reactions (such as Ugi and Passerini), and cycloadditions . Unlike standard aliphatic or arylsulfonyl isocyanides, DEICP allows for the direct, single-step installation of a phosphonate group into heterocyclic scaffolds, making it an essential precursor for the synthesis of alpha-aminophosphonates, phosphorylated azoles, and bioisosteric prodrugs targeting specific biological pathways .

Attempting to substitute DEICP with generic, lower-cost isocyanides like TosMIC (Tosylmethyl isocyanide) or ethyl isocyanoacetate fundamentally alters the functional group introduced during cycloaddition, replacing the critical phosphonate moiety with a sulfonyl or ester group [1]. This substitution is catastrophic in medicinal chemistry workflows where the phosphonate is required as a phosphate bioisostere for enzyme inhibition or receptor binding [2]. Furthermore, the pKa of the active methylene protons in DEICP differs significantly from TosMIC, necessitating distinct base pairings (e.g., DBU or AgOAc vs. standard LDA or alkoxides) for optimal deprotonation and cyclization. Finally, standard isocyanides lack the dual-reactivity profile of DEICP, completely failing in workflows that require subsequent or preceding Horner-Wadsworth-Emmons (HWE) olefinations to elongate carbon chains [1].

Direct Phosphonate Installation in Pyrrole Synthesis vs. TosMIC

In the synthesis of 3,4-disubstituted pyrroles from nitroolefins, DEICP enables the direct installation of a phosphonate group at the 2-position. While TosMIC is the standard reagent for the van Leusen pyrrole synthesis, it yields 2-unsubstituted or 2-tosyl pyrroles and cannot produce the phosphonate analog [1]. Using two molar equivalents of DEICP with DBU yields 2-pyrrolylphosphonates in up to 67% yield. This demonstrates that DEICP is non-interchangeable when the phosphonate moiety is structurally required for downstream biological activity [1].

Evidence DimensionFunctional group retention and yield in pyrrole synthesis
Target Compound DataDEICP + DBU yields 2-pyrrolylphosphonates (up to 67% yield)
Comparator Or BaselineTosMIC yields tosyl-pyrroles or unsubstituted pyrroles (0% phosphonate yield)
Quantified Difference100% absolute difference in phosphonate incorporation
ConditionsReaction with nitroolefins in the presence of DBU base

Buyers targeting phosphonate-containing biologically active heterocycles must procure DEICP, as generic isocyanides cannot install the required phosphorus pharmacophore.

Dual-Reactivity Profile: Horner-Wadsworth-Emmons (HWE) Olefination Capability

Unlike standard isocyanides such as ethyl isocyanoacetate, DEICP possesses a diethyl phosphonate group capable of undergoing Horner-Wadsworth-Emmons (HWE) olefination with aldehydes or ketones [1]. This allows DEICP to act as a one-carbon elongation reagent or to generate highly reactive vinyl isocyanides in a single step. TosMIC and ethyl isocyanoacetate completely lack this capability. This dual reactivity makes DEICP a uniquely versatile precursor, reducing the number of required synthetic steps compared to using separate isocyanide and phosphonate reagents [1].

Evidence DimensionCapability to undergo HWE olefination
Target Compound DataDEICP successfully undergoes HWE to form vinyl isocyanides
Comparator Or BaselineTosMIC / Ethyl isocyanoacetate (0% HWE capability)
Quantified DifferenceBinary capability (Yes vs. No) for HWE olefination
ConditionsBase-catalyzed reaction with aldehydes/ketones

Procurement of DEICP is essential for workflows requiring both isocyanide multicomponent chemistry and subsequent or preceding HWE olefinations within the same scaffold.

Diastereoselective Access to Bicyclic alpha-Iminophosphonates

DEICP is a critical building block for the synthesis of complex bicyclic alpha-iminophosphonates, such as the I2 imidazoline receptor ligand B06[1]. Under AgOAc catalysis, the [3+2] cycloaddition of DEICP with N-substituted maleimides proceeds with high diastereoselectivity, yielding the desired bicyclic core in 54% to 93% isolated yields [1]. Substituting DEICP with standard ester-based isocyanides alters the pharmacophore entirely, eliminating the phosphonate group required for specific receptor affinity in neurodegenerative disease models.

Evidence DimensionYield of bicyclic alpha-iminophosphonate pharmacophores
Target Compound Data54-93% yield via AgOAc-catalyzed [3+2] cycloaddition
Comparator Or BaselineNon-phosphonate isocyanides (yield 0% of the target phosphonate pharmacophore)
Quantified DifferenceExclusive single-step access to the alpha-iminophosphonate structure
ConditionsAgOAc (cat.), acetonitrile, reaction with N-substituted maleimides

For medicinal chemistry programs targeting phosphonate-specific receptor binding, DEICP provides the exact structural requirements that generic isocyanides lack.

Regioselective Synthesis of Fluorinated Imidazoles

DEICP demonstrates high regioselectivity in base-induced cycloadditions with trifluoroacetimidoyl chlorides, producing 1-substituted diethyl 5-trifluoromethylimidazole-4-phosphonates in yields up to 74% [1]. The presence of the diethyl phosphonate group directs the cyclization efficiently. Attempting similar fluorinated imidazole syntheses with alternative isocyanides often results in complex mixtures or requires multi-step functionalization to introduce the phosphonate moiety post-cyclization, significantly lowering overall throughput [1].

Evidence DimensionRegioselective yield of 4-phosphoryl-5-trifluoromethylimidazoles
Target Compound DataUp to 74% yield with high regioselectivity
Comparator Or BaselineMulti-step post-cyclization phosphorylation (lower overall yield, poor regiocontrol)
Quantified DifferenceSingle-step regioselective installation vs. multi-step synthesis
ConditionsBase-induced cycloaddition with trifluoroacetimidoyl chlorides

Procurement of DEICP streamlines the synthesis of fluorinated, phosphorylated heterocycles, reducing step count and improving overall process yield.

Synthesis of Phosphorylated Heterocycles in Medicinal Chemistry

DEICP is the right choice for generating 4-phosphoryloxazoles, 5-phosphorylimidazoles, and 2-pyrrolylphosphonates where the phosphonate group is strictly required as a bioisostere for phosphates in enzyme inhibitors (e.g., fructose-1,6-bisphosphatase inhibitors) .

One-Carbon Elongation via HWE Olefination

DEICP is highly recommended for synthetic workflows requiring the conversion of aldehydes or ketones into vinyl isocyanides or homologous derivatives, leveraging its unique dual isocyanide/phosphonate functionality that standard isocyanides lack .

Multicomponent Reactions (Passerini/Ugi) for Agrochemicals

DEICP is highly suitable for Ugi and Passerini multicomponent reactions aimed at producing alpha-aminophosphonates and their derivatives, which are critical building blocks in modern agrochemical and pharmaceutical development.

Development of I2 Imidazoline Receptor Ligands

DEICP serves as an essential precursor for the diastereoselective synthesis of highly functionalized bicyclic alpha-iminophosphonates (such as the B06 ligand) used extensively in neurodegenerative disease research and Alzheimer's models [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl isocyanomethylphosphonate

Dates

Last modified: 08-16-2023

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